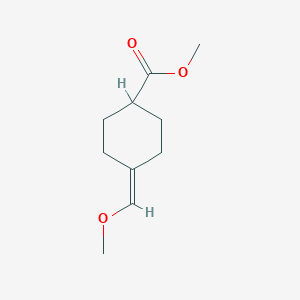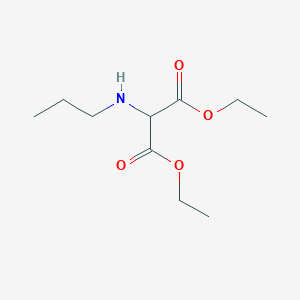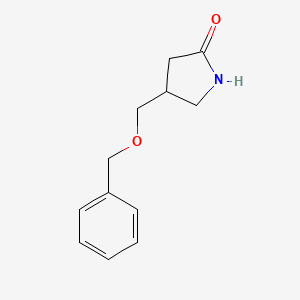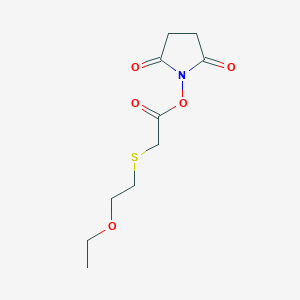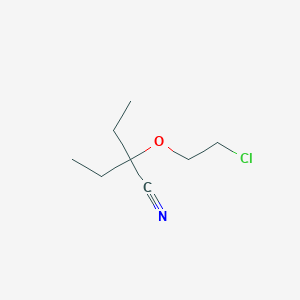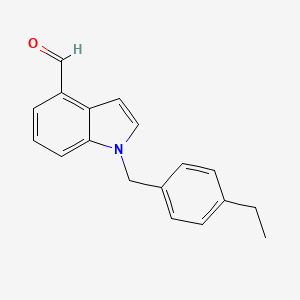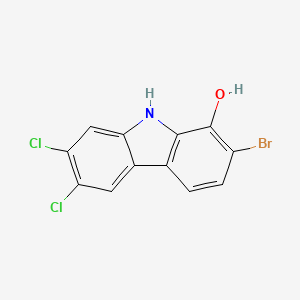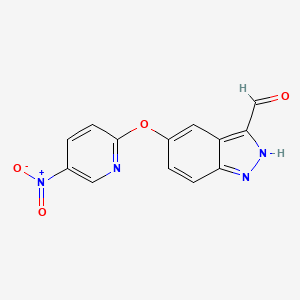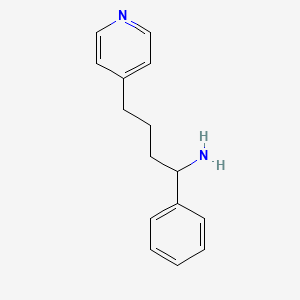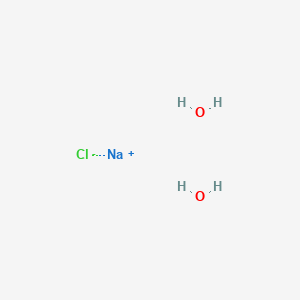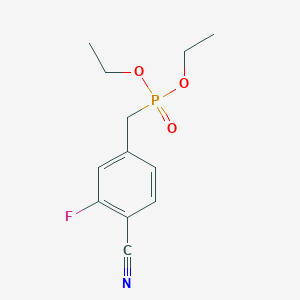
Diethyl 4-Cyano-3-fluorobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-Cyano-3-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15FNO3P It is a derivative of phosphonic acid and contains a cyano group and a fluorine atom attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-cyano-3-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 4-cyano-3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl chloride, resulting in the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of diethyl (4-cyano-3-fluorobenzyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Cyano-3-fluorobenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl phosphonates.
Scientific Research Applications
Diethyl 4-Cyano-3-fluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as flame retardants.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of diethyl (4-cyano-3-fluorobenzyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic the structure of phosphate esters, allowing it to interact with enzymes that recognize phosphate groups. This interaction can inhibit the activity of these enzymes, leading to various biological effects. The cyano and fluorine groups can also contribute to the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-fluorobenzyl)phosphonate: Similar structure but lacks the cyano group.
Diethyl (4-cyanobenzyl)phosphonate: Similar structure but lacks the fluorine atom.
Diethyl (3-fluorobenzyl)phosphonate: Similar structure but the fluorine atom is in a different position.
Uniqueness
Diethyl 4-Cyano-3-fluorobenzylphosphonate is unique due to the presence of both the cyano and fluorine groups on the benzyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C12H15FNO3P |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C12H15FNO3P/c1-3-16-18(15,17-4-2)9-10-5-6-11(8-14)12(13)7-10/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
QHORGOORQOOWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1)C#N)F)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
